tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate is an organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound belongs to the class of azetidine derivatives, which are cyclic amines that exhibit diverse biological activities. The specific presence of a bromopyridine moiety enhances its reactivity and interaction with biological targets.
tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate can be classified as:
The synthesis of tert-butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate typically involves multiple synthetic steps:
The synthesis may require specific catalysts, solvents, and temperatures to optimize yields. For example, using polar aprotic solvents can facilitate nucleophilic substitutions effectively.
The molecular structure of tert-butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate features:
Property | Value |
---|---|
Molecular Formula | C13H17BrN2O3 |
Molecular Weight | 329.18 g/mol |
IUPAC Name | tert-butyl 3-(3-bromopyridin-2-yloxy)azetidine-1-carboxylate |
InChI | InChI=1S/C13H17BrN2O3/c1-8(14)9(15)16(10)11(12)13(17)18/h8H,1H2,(H,15,16)(H,17,18) |
InChI Key | ZPQLJXQWWVTHJZ-UHFFFAOYSA-N |
tert-butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the reaction pathways and product yields. For instance, using mild bases can often facilitate nucleophilic substitutions without decomposing sensitive functional groups.
The mechanism of action for tert-butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate involves its interaction with specific biological targets, such as enzymes or receptors. The compound likely modulates the activity of these targets through binding interactions that alter their function.
Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators in various biochemical pathways. The exact molecular targets for this compound would require further investigation through biochemical assays.
tert-butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate is typically a solid at room temperature with potential solubility in organic solvents like dichloromethane or ethanol.
The compound exhibits stability under standard laboratory conditions but may react under extreme pH or temperature conditions. Its reactivity profile suggests it could participate in a range of organic transformations.
tert-butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate holds promise in various scientific applications:
This heterocyclic compound represents a sophisticated integration of azetidine architecture and brominated pyridine chemistry, engineered specifically for complex molecule construction. Characterized by its molecular weight of 329.19 g/mol and CAS registry number 1227381-94-3, this bicyclic structure serves as a crucial intermediate in pharmaceutical and agrochemical research [1] [2]. The strategic positioning of its bromine atom and the presence of a Boc-protected azetidine nitrogen create a multifunctional scaffold amenable to diverse synthetic transformations. Its design exemplifies modern approaches to three-dimensional molecular complexity in medicinal chemistry, where constrained ring systems enhance target selectivity and improve physicochemical properties of drug candidates. The compound's stability under standard storage conditions (inert atmosphere, 2-8°C) further enhances its utility as a synthetic building block [1].
Systematic Nomenclature:The systematic name tert-butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate precisely defines its molecular architecture. The parent heterocycle is a 3-bromopyridin-2(1H)-one where the phenolic oxygen forms an ether linkage with the 3-position of a 1-tert-butoxycarbonyl (Boc)-protected azetidine ring. According to IUPAC conventions, "azetidine-1-carboxylate" designates the Boc group on the nitrogen atom, while the numerical locant (3) specifies the position of the pyridyloxy substituent on the azetidine ring [1] [3].
Molecular Formula and Weight:
Structural Features:The molecule contains two interconnected ring systems:
Table 1: Structural Representations and Descriptors
Representation Type | Value | Source Variation |
---|---|---|
SMILES (Canonical) | O=C(N1CC(OC2=NC=CC=C2Br)C1)OC(C)(C)C | [1] |
SMILES (Alternative) | O=C(N1CC(C1)Oc1ncccc1Br)OC(C)(C)C | [3] |
MDL Number | MFCD17012880 | [1] [2] |
InChIKey | Not fully reported in sources |
Physicochemical Properties:While comprehensive data remains limited in public sources, available information indicates:
The 3-bromopyridine moiety provides an electron-deficient aromatic system primed for metal-catalyzed cross-coupling reactions, while the azetidine oxygen linkage creates a semi-rigid chiral center when appropriately substituted. The Boc protection offers orthogonal stability against numerous reaction conditions while allowing facile deprotection under acidic conditions to liberate the secondary amine [1].
The strategic development of tert-butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate emerged from two converging synthetic trends in late 20th-century organic chemistry:
Azetidine Chemistry Evolution: The discovery of practical routes to azetidine precursors like tert-butyl 3-oxoazetidine-1-carboxylate (CAS 398489-26-4) enabled efficient construction of 3-substituted azetidines [5]. Prior to this, azetidine synthesis faced challenges in ring stability and functionalization. The introduction of Boc protection provided solutions to both reactivity control and purification challenges for these strained heterocycles.
Halopyridine Coupling Advancements: With the rise of palladium-catalyzed cross-coupling methodologies in the 1980s-1990s, bromopyridines gained prominence as coupling partners. The 3-bromo-2-hydroxypyridine precursor to this compound became particularly valuable due to the orthogonal reactivity of its halogen and hydroxyl groups [2].
Synthetic Timeline and Key Developments:
The incorporation of an ether linkage between azetidine and pyridine represented a deliberate design strategy to increase molecular complexity and three-dimensionality compared to direct C-C bonds. This innovation aligned with pharmaceutical industry recognition that sp³-rich architectures improve success rates in drug development [8]. Research groups like Carreira subsequently demonstrated the versatility of similar Boc-protected azetidine building blocks in synthesizing complex spirocycles through [3+2] cycloadditions [8], establishing a methodological foundation that would extend to brominated derivatives like 1227381-94-3.
This compound exemplifies modern fragment-based drug design principles through three strategically positioned reactive centers:
Table 2: Synthetic Handles and Their Applications
Functional Element | Reaction Types | Application in Target Synthesis |
---|---|---|
3-Bromopyridine | Pd-catalyzed cross-coupling (Suzuki, Stille, Negishi) | Introduction of aryl, heteroaryl, alkenyl, or alkynyl substituents |
Boc-protected azetidine | Acid deprotection (TFA, HCl) | Liberation of secondary amine for further functionalization |
Ether linkage | Stable linker | Creation of conformationally restricted bioactive molecules |
Orthogonal Reactivity Advantages:The bromopyridine moiety undergoes selective metal-catalyzed cross-coupling without affecting the Boc group, while the Boc protection remains stable under basic conditions required for many coupling reactions. This orthogonality enables sequential modification strategies:
Molecular Complexity Generation:The compact structure (MW = 329.19 g/mol) incorporates multiple elements prized in medicinal chemistry:
Regiochemical Specificity:The 3-bromo-2-pyridyloxy configuration differentiates this compound from analogs like tert-butyl 3-((6-bromopyridin-3-yl)oxy)azetidine-1-carboxylate (CAS 1146089-80-6) [7]. The positioning of bromine ortho to the ether linkage creates distinct electronic and steric environments for metal insertion during cross-coupling. This precise regiochemistry enables synthesis of pharmaceutical intermediates inaccessible with other substitution patterns, such as kinase inhibitors where the heterocyclic orientation modulates target binding affinity.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0